lithium;2-bromo-1,1-dimethylcyclopropane
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Overview
Description
Lithium;2-bromo-1,1-dimethylcyclopropane is an organolithium compound that features a cyclopropane ring substituted with a bromine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-bromo-1,1-dimethylcyclopropane typically involves the reaction of 2-bromo-1,1-dimethylcyclopropane with an organolithium reagent. One common method is to treat 2-bromo-1,1-dimethylcyclopropane with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds via the formation of a lithium-halogen exchange intermediate, resulting in the desired organolithium compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature and reagent addition rates.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-bromo-1,1-dimethylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be substituted with other electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The compound can participate in addition reactions with multiple bonds, such as alkenes or alkynes, to form more complex structures.
Reduction Reactions: this compound can be reduced to form the corresponding hydrocarbon or other reduced products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons. Typical reaction conditions involve the use of inert atmospheres (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with alkyl halides can yield substituted cyclopropanes, while reactions with carbonyl compounds can produce alcohols or ketones.
Scientific Research Applications
Lithium;2-bromo-1,1-dimethylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium;2-bromo-1,1-dimethylcyclopropane involves the reactivity of the organolithium moiety. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is influenced by the steric and electronic properties of the cyclopropane ring and its substituents.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,1-dimethylcyclopropane: Lacks the lithium atom, making it less reactive in certain types of reactions.
Lithium;2-chloro-1,1-dimethylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in reactions.
Lithium;1,1-dimethylcyclopropane: Lacks the halogen substituent, resulting in different chemical behavior.
Uniqueness
Lithium;2-bromo-1,1-dimethylcyclopropane is unique due to the presence of both a lithium atom and a bromine atom on the cyclopropane ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
55264-73-8 |
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Molecular Formula |
C5H8BrLi |
Molecular Weight |
155.0 g/mol |
IUPAC Name |
lithium;2-bromo-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Br.Li/c1-5(2)3-4(5)6;/h3H2,1-2H3;/q-1;+1 |
InChI Key |
GDYQKPLFZUCPPS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1(C[C-]1Br)C |
Origin of Product |
United States |
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